![molecular formula C18H22BN3O3 B14774123 N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling reactions: The dioxaborolane derivative is then coupled with a pyridazine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the coupling reactions and automated systems for purification.
化学反応の分析
Types of Reactions
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide has several scientific research applications:
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The pyridazine ring can interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide is unique due to its combination of a boron-containing dioxaborolane ring and a pyridazine ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C18H22BN3O3 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-9-7-13(8-10-14)12-20-16(23)15-6-5-11-21-22-15/h5-11H,12H2,1-4H3,(H,20,23) |
InChIキー |
NAGSZOIEYUJXBE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C3=NN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


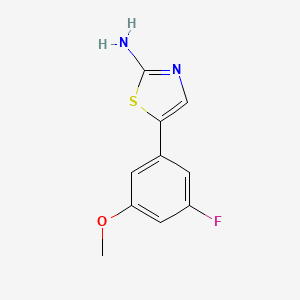
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
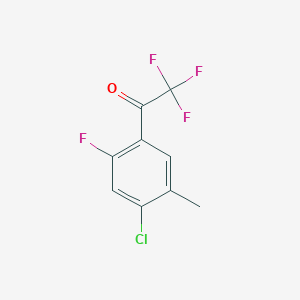


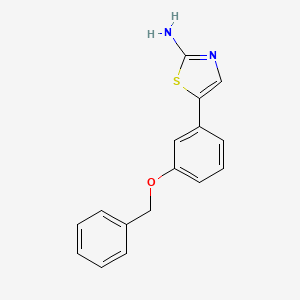

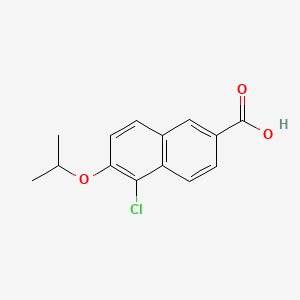
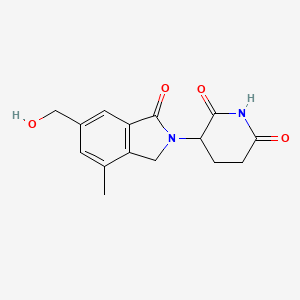

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)

![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)

